Product packaging for 3-Chlorofuran(Cat. No.:CAS No. 50689-17-3)

3-Chlorofuran

Cat. No.: B3190982
CAS No.: 50689-17-3
M. Wt: 102.52 g/mol
InChI Key: JPPBBGANXNRTBE-UHFFFAOYSA-N
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Description

3-Chlorofuran (CAS 50689-17-3) is an organic compound with the molecular formula C4H3ClO and a molecular weight of 102.52 g/mol . It is classified as a halogenated furan, a class of compounds where a chlorine atom is substituted at the 3-position of the furan heterocycle . This specific substitution pattern makes it a valuable and versatile halogenated heterocyclic building block in synthetic organic chemistry . The compound is a liquid at room temperature, with a boiling point of 77.9°C at 760 mmHg and a density of 1.217 g/cm³ . It has a relatively low flash point of 0.9°C, indicating significant flammability . The structure is characterized by an aromatic five-membered ring containing an oxygen atom, which is less aromatic than benzene, contributing to its high reactivity in various chemical transformations . In research, this compound serves as a key intermediate for constructing complex molecular architectures . The chlorine atom on the furan ring acts as a chemical handle for further functionalization via cross-coupling reactions, enabling the synthesis of more elaborate structures . Halogenated heterocycles like this compound are of paramount importance in the field of medicinal chemistry, as the incorporation of a halogen can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . This makes it a relevant precursor in the discovery and development of pharmaceuticals and agrochemicals . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClO B3190982 3-Chlorofuran CAS No. 50689-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3ClO/c5-4-1-2-6-3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPBBGANXNRTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198728
Record name 3-Chlorofuran
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Molecular Weight

102.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50689-17-3
Record name 3-Chlorofuran
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Record name 3-Chlorofuran
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Record name 3-Chlorofuran
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Advanced Synthetic Methodologies for 3 Chlorofuran and Its Precursors

Modern and Green Chemistry Syntheses of 3-Chlorofuran

Transition Metal-Catalyzed Routes to this compound

Gold-Catalyzed Halogen Migration Approaches

Gold catalysis has emerged as a powerful tool for the synthesis of halogenated furans, particularly through halogen migration reactions. Gold(III) catalysts, such as AuCl₃, have demonstrated efficacy in facilitating 1,2-halogen migrations via halirenium intermediates, leading to the formation of 3-halofurans organic-chemistry.orgthieme-connect.com. These methods offer mild reaction conditions and can provide access to various substituted 3-halofurans with good to excellent yields, often in the range of 44–97% thieme-connect.com. This approach is advantageous over classical electrophilic halogenation methods, which can be less selective or lead to undesired side reactions thieme-connect.com. For instance, gold catalysts can selectively mediate bromine migration in haloallenyl ketones, yielding 3-bromofurans organic-chemistry.orgthieme-connect.com. Mechanistic studies suggest the involvement of halirenium intermediates and a 1,2-halogen shift, offering an alternative to direct electrophilic substitution which can lead to mixtures of isomers thieme-connect.com. Gold catalysis has also been employed in tandem reactions, such as the cycloisomerization of allenic ketones, to access substituted furans, with specific conditions potentially guiding regioselectivity towards the 3-position organic-chemistry.orgepfl.ch. Research has also shown that gold catalysts can facilitate the synthesis of borylated furans via 1,2-boryl migration, with certain gold catalysts favoring migration towards the C3-borylated products nih.gov. While direct examples for this compound specifically might be limited in the provided snippets, the general methodology for 3-halofurans is well-established using gold catalysts thieme-connect.com.

Data Table: Gold-Catalyzed Halogen Migration for 3-Halofurans

CatalystSubstrate ClassReaction TypeProduct ClassTypical YieldKey FeatureCitation(s)
AuCl₃Haloallenyl Ketones1,2-Halogen Migration3-Halofurans44–97%Mild conditions, regioselective organic-chemistry.orgthieme-connect.com
Au(I) complexesAllenic KetonesCycloisomerizationSubstituted FuransModerate to excellentTandem reactions, potential for 3-substitution organic-chemistry.orgepfl.ch
Gold CatalystsBoron-containing alkynyl epoxides1,2-Boryl Migration3-Borylated FuransGoodFavors C3-migration nih.gov

Environmentally Benign Synthetic Protocols for this compound

The drive towards sustainable chemistry has spurred the development of greener synthetic routes for valuable chemical intermediates. Several methodologies are being explored for the synthesis of this compound and related compounds, focusing on reduced environmental impact.

Solvent-Free and Atom-Economical Approaches (e.g., Mechanochemical Synthesis)

Mechanochemistry, utilizing mechanical force (e.g., grinding or milling) to induce chemical transformations, offers a promising avenue for solvent-free and atom-economical synthesis acs.org. This approach can bypass the need for bulk organic solvents, thereby reducing waste and environmental footprint acs.orgresearchgate.net. While specific protocols for the direct mechanochemical synthesis of this compound are not detailed in the provided snippets, mechanochemical methods have been employed for various halogenation reactions, such as the chlorination using Ca(ClO)₂ acs.org. Furthermore, mechanochemical processes have been utilized in reactions involving furan (B31954) derivatives, including Diels-Alder adducts of furan, where mechanical force can trigger ring-opening or other transformations rsc.orgbeilstein-journals.org. The principle of mechanochemical chlorination and the ability to perform reactions on furan scaffolds suggest potential applicability for the synthesis of this compound under solvent-free conditions acs.org.

Data Table: Mechanochemical Approaches in Furan Chemistry

TechniqueReaction Type / ApplicationKey Reagents/MaterialsNotable Outcome / FeatureCitation(s)
Ball MillingChlorinationCa(ClO)₂Solvent-free chlorination reaction achieved acs.org acs.org
Ball MillingDiels-Alder Adduct ScissionFuran-Maleimide DA adductsMechanically triggered release of furan derivatives rsc.org rsc.org
Ball MillingDebromination/CycloadditionZn/Cu couple, FuranTransfer of solution-phase debromination to solid-state beilstein-journals.org beilstein-journals.org
Biocatalytic Transformations towards this compound (e.g., Enzymatic Halogenation)

Biocatalysis, employing enzymes or whole cells, offers highly selective and environmentally friendly routes for chemical synthesis. Enzymatic halogenation, utilizing haloperoxidases or other halogenating enzymes, can introduce halogen atoms with remarkable regioselectivity and stereoselectivity under mild aqueous conditions. While specific documented examples of enzymatic halogenation directly yielding this compound are not detailed in the provided search results, the broader field of biocatalysis is actively exploring such transformations for various organic molecules. The application of enzymes for selective halogenation of furan rings represents a potential green chemistry approach for the synthesis of halogenated furans, including the 3-chloro isomer, by leveraging the inherent selectivity of biological catalysts.

Flow Chemistry Methodologies for this compound Production

Continuous flow chemistry offers significant advantages for handling hazardous reagents and exothermic reactions, making it an ideal platform for halogenation processes polimi.itrsc.orgrsc.org. The precise control over reaction parameters such as temperature, pressure, and reagent mixing in microreactors enhances safety and selectivity, which are critical for reactions involving reactive halogens like chlorine rsc.orgrsc.org. Flow systems allow for the safe use of elemental halogens (X₂) or hydrogen halides (HX), which are typically highly reactive, toxic, and corrosive in batch processes rsc.orgrsc.org. By enabling accurate dosing and rapid heat dissipation, flow chemistry mitigates the risks associated with exothermic halogenations and can improve product yields and purity polimi.itrsc.orgrsc.org. Although direct applications for this compound synthesis in flow are not explicitly detailed, the general applicability of flow chemistry for controlled halogenation reactions is well-established and can be readily adapted for the synthesis of halogenated heterocycles like this compound rsc.org.

Data Table: Advantages of Flow Chemistry in Halogenation

FeatureBenefitRelevance to this compound SynthesisCitation(s)
Controlled Reagent DosingPrecise stoichiometry, reduced side reactionsEnhanced selectivity for 3-position rsc.orgrsc.org
Efficient Heat TransferSafe management of exothermic reactionsPrevents decomposition/over-halogenation polimi.itrsc.org
Enhanced SafetyContainment of hazardous reagents (e.g., Cl₂)Safer handling of chlorinating agents rsc.orgrsc.org
Improved SelectivityPrecise control over reaction parametersPotential for regioselective chlorination polimi.itrsc.org
ScalabilityEasier scale-up of hazardous reactionsEfficient production of this compound polimi.it
Deep Eutectic Solvent (DES) Based Syntheses

Deep Eutectic Solvents (DESs) are increasingly recognized as green and versatile reaction media, offering advantages such as low toxicity, biodegradability, and recyclability core.ac.ukmdpi.comekb.eg. They can also act as catalysts or co-catalysts in various organic transformations core.ac.ukmdpi.com. While specific protocols for the direct synthesis of this compound using DESs are not extensively detailed in the provided snippets, DESs have been employed in furan chemistry. For instance, DESs have been used in the dehydration of carbohydrates to produce furan derivatives like 5-hydroxymethylfurfural (B1680220) (5-HMF) and furfural (B47365) mdpi.commdpi.comresearchgate.net. Some studies indicate that halide ions present in certain DESs can play a role in reaction mechanisms, potentially influencing halogenation pathways or acting as co-catalysts mdpi.comnih.gov. The use of DESs as sustainable solvents for furan functionalization or synthesis, potentially incorporating chlorinating agents or halide sources, represents an area for developing greener routes to this compound.

Data Table: Deep Eutectic Solvents in Furan Chemistry

DES Component (HBA:HBD)Application/Reaction TypeKey Observation / Role of DESCitation(s)
ChCl:p-TSADehydration of carbohydrates to 5-HMFActs as HBD and catalyst; halide ions may play a role in chlorinated species formation mdpi.com mdpi.com
ChCl:Lactic Acid/MIBKConversion of biomass to furan chemicals (Furfural)Biphasic system for extraction and reaction; enhances yield mdpi.comresearchgate.net mdpi.comresearchgate.net
ChCl:Phenol derivativesSynthesis of DESs, study of acidity/H-bondingExplores influence of chlorine on HBD properties nih.gov nih.gov
ChCl:Urea / ChCl:GlycerolElectroreduction of furfuralReaction medium; ChCl:Glycerol found more stable for furfural ulb.ac.be ulb.ac.be

Regioselective Synthesis of this compound Isomers

Achieving regioselectivity in the synthesis of halogenated furans, particularly targeting the 3-position, is crucial for accessing specific isomers. Several strategies have been developed to control the site of halogenation or functionalization.

Gold-catalyzed methods have shown promise in directing halogen migration or cyclization reactions to favor the formation of 3-halofurans organic-chemistry.orgthieme-connect.comepfl.ch. For instance, Au(III)-catalyzed reactions of haloallenyl ketones can regioselectively yield 3-halofurans with good to excellent efficiency thieme-connect.com. These methods often proceed via halirenium intermediates and 1,2-halogen shifts, offering an alternative to direct electrophilic substitution which can lead to mixtures of isomers thieme-connect.com.

Classical methods also exist for the preparation of 3-halofurans. One patented process involves the reaction of alkali metal or alkaline earth salts of 4,5-dihalo-3,6-endoxohexahydrophthalic acids with bases, providing an economical route to this compound and 3-bromofuran (B129083) google.com. Another approach involves the decarboxylation of 3-chloro-2-furancarboxylic acid or the cyclization of 4,4-dichloro-3-buten-1,4-diol tandfonline.com. Furthermore, metalation of furan derivatives followed by reaction with molecular chlorine can be used to prepare this compound, although this method may require careful control to avoid over-chlorination tandfonline.com.

Transition metal catalysis, beyond gold, also plays a role in regioselective furan synthesis. For example, copper and gold catalysts have been used in the cycloisomerization of boron-containing alkynyl epoxides, with specific catalyst choices influencing the regioselectivity of boryl migration towards the 3-position nih.gov. Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls has also been reported to provide polyfunctionalized furans with complete regioselectivity organic-chemistry.orgnih.gov. Additionally, Lewis acid-mediated reactions have been developed for the synthesis of multi-substituted furans through formal [4+1] cycloadditions rsc.org.

Data Table: Regioselective Synthesis Strategies for 3-Substituted Furans

Method/CatalystSubstrate TypeTarget PositionKey Reaction Type / IntermediateTypical YieldSelectivityCitation(s)
Gold CatalysisHaloallenyl Ketones3-position1,2-Halogen Migration44–97%High thieme-connect.com
Gold CatalysisAllenic Ketones3-positionCycloisomerizationModerate-ExcellentVariable organic-chemistry.orgepfl.ch
Base TreatmentSalts of 4,5-dihalo-3,6-endoxohexahydrophthalic acids3-positionElimination/AromatizationEconomicalSpecific google.com
Metalation/ChlorinationFuran derivatives3-positionHalogen-Metal ExchangeModerateRequires control tandfonline.com
Cu/Au CatalysisBoron-containing alkynyl epoxides3-position1,2-Boryl MigrationGoodHigh nih.gov
Cobalt CatalysisAlkynes with α-Diazocarbonyls3-positionMetalloradical CyclizationHighComplete organic-chemistry.orgnih.gov
BF₃·Et₂O Mediated3-halo-3-phenyldiazirines and α,β-alkenyl ketones3-positionFormal [4+1] CycloadditionGood to highHigh rsc.org

Compound List:

this compound

3-Halofurans

Furan

Haloallenyl Ketones

5-Hydroxymethylfurfural (5-HMF)

Furfural

Halogenated Furans

3-Chloro-2-furancarboxylic acid

4,4-Dichloro-3-buten-1,4-diol

Boron-containing alkynyl epoxides

Polysubstituted Furans

α-Diazocarbonyls

Alkynes

3-Borylated Furans

3-halo-3-phenyldiazirines

α,β-alkenyl ketones

Reactivity and Mechanistic Pathways of 3 Chlorofuran

Electrophilic Aromatic Substitution Reactions of 3-Chlorofuran

Furan (B31954) is an electron-rich aromatic heterocycle that undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). pearson.comchegg.com The oxygen atom in the ring donates electron density, increasing the nucleophilicity of the ring carbons and stabilizing the carbocation intermediate formed during the reaction. pearson.com This enhanced reactivity allows EAS reactions on furans to proceed under milder conditions than those required for benzene. pearson.comchegg.com

Regioselectivity and Reaction Rates in this compound Electrophilic Substitutions

The regioselectivity of EAS on the this compound ring is determined by the interplay of the directing effects of the furan oxygen and the C3-chloro substituent.

Oxygen Directing Effect : The furan oxygen strongly directs incoming electrophiles to the adjacent α-positions (C2 and C5). This is because attack at these positions allows for the formation of a more stable cationic intermediate, where the positive charge can be delocalized through resonance structures involving the oxygen atom's lone pair. pearson.com Attack at a β-position (like C4) results in a less stable intermediate. chegg.com

Chlorine Substituent Effect : The chlorine atom at C3 exerts two opposing electronic effects: it withdraws electron density through the sigma bond network (inductive effect) and donates electron density through its lone pairs (resonance effect). As with halogens on a benzene ring, the inductive effect is stronger, making chlorine a deactivating group. total-synthesis.com This means that this compound is less reactive towards electrophiles than unsubstituted furan. As a deactivator, the chlorine atom directs incoming electrophiles to the meta position (C5) and disfavors the ortho positions (C2 and C4).

Table 1: Qualitative Comparison of EAS Reaction Rates

Compound Relative Reactivity Rationale
Furan Very High Electron-rich ring activated by the oxygen atom. pearson.com
This compound Moderate Ring is activated by oxygen but deactivated by the inductive effect of chlorine.

| Benzene | Low | Less nucleophilic than furan; requires strong electrophiles/catalysts. pearson.com |

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

Position of Attack Predicted Outcome Reason
C2 Minor Product α-position favored by oxygen, but sterically hindered and electronically deactivated by the adjacent chlorine atom. youtube.com
C4 Not Observed β-position is electronically disfavored by the furan oxygen.

| C5 | Major Product | α-position favored by oxygen; sterically accessible and electronically less influenced by the C3-chlorine than the C2 position. |

Halogenation (e.g., Bromination, Iodination) of this compound

The high reactivity of the furan ring often leads to polyhalogenation and polymerization under standard halogenation conditions. google.com Therefore, milder reagents and controlled conditions are necessary for selective monohalogenation. For this compound, halogenation with reagents like bromine or iodine is expected to follow the regioselectivity patterns outlined above.

The reaction would likely yield a mixture of 2-halo-3-chlorofuran and 5-halo-3-chlorofuran, with the latter being the predominant isomer.

Reaction Example (Bromination) : this compound + Br₂ → 5-Bromo-3-chlorofuran (Major) + 2-Bromo-3-chlorofuran (Minor)

Computational methods can be employed to predict the most likely site of halogenation by identifying the aromatic carbon with the highest proton affinity, which correlates with the most nucleophilic center. nih.gov

Nitration and Sulfonation Patterns on this compound

The furan ring is sensitive to strong acids, which can cause protonation of the oxygen atom, disruption of aromaticity, and subsequent ring-opening or polymerization. Consequently, standard nitrating conditions (a mixture of nitric acid and sulfuric acid) and sulfonating agents (fuming sulfuric acid) are generally too harsh for furan derivatives. soton.ac.uk

Milder reagents are required to achieve successful nitration or sulfonation. For instance, acetyl nitrate (B79036) is often used for the nitration of sensitive aromatic compounds. For this compound, these reactions are predicted to yield the C5-substituted product as the major isomer, consistent with the established regiochemical preference.

Nitration : The reaction would primarily yield 3-chloro-5-nitrofuran.

Sulfonation : This reaction would mainly produce this compound-5-sulfonic acid.

Friedel-Crafts Acylation/Alkylation on this compound Ring

Friedel-Crafts reactions, which typically employ strong Lewis acid catalysts like aluminum chloride (AlCl₃), present significant challenges for furan and its derivatives. masterorganicchemistry.comkhanacademy.org The Lewis acid can coordinate with the furan's oxygen atom, leading to ring deactivation and polymerization. usask.ca

However, Friedel-Crafts acylation can sometimes be achieved using milder catalysts or alternative procedures. usask.cayoutube.com If successful, the acylation of this compound would introduce an acyl group, forming an acylium ion intermediate that is resonance-stabilized and does not undergo rearrangement. youtube.com The reaction would be expected to yield primarily 5-acyl-3-chlorofuran. Friedel-Crafts alkylation is generally more problematic due to the potential for carbocation rearrangements and polyalkylation, though these are less of a concern with the deactivated this compound ring.

Nucleophilic Substitution Reactions Involving the C-Cl Bond in this compound

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike EAS, this reaction is facilitated by making the aromatic ring electron-poor (electrophilic). masterorganicchemistry.com

SNAr Mechanisms in this compound Systems

The SNAr reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. numberanalytics.com In the second step, the leaving group is eliminated, and aromaticity is restored.

For this mechanism to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the C-Cl bond is at a β-position. The furan ring itself, with its electron-donating oxygen atom, is inherently electron-rich and thus not activated for nucleophilic attack. youtube.com The oxygen atom would destabilize the negative charge of a potential Meisenheimer complex. Therefore, this compound itself is not expected to undergo SNAr reactions under typical conditions.

For an SNAr reaction to occur in a this compound system, the ring would require additional activation from a potent EWG at a position ortho (C2 or C4) or para (C5, though this position is not electronically conjugated for resonance stabilization in the same way as in a six-membered ring) to the chlorine atom. The presence of an EWG at the C2 or C4 position would be most effective at stabilizing the necessary anionic intermediate.

Table 3: Requirements for SNAr on a this compound System

Substrate Feasibility of SNAr Rationale
This compound Unlikely The electron-rich furan ring lacks activation and would destabilize the Meisenheimer complex. masterorganicchemistry.com
3-Chloro-2-nitrofuran Plausible The nitro group at the ortho position provides strong resonance stabilization for the negative charge in the intermediate, activating the C-Cl bond for nucleophilic attack. wikipedia.org

| 3-Chloro-4-nitrofuran | Plausible | The nitro group at the other ortho position also provides the necessary electronic stabilization to facilitate the SNAr mechanism. numberanalytics.com |

Elimination-Addition (Benzyne-like) Mechanisms in this compound

The elimination-addition mechanism, famously involving a benzyne (B1209423) intermediate in aromatic systems, describes a pathway for nucleophilic substitution. masterorganicchemistry.comlibretexts.org This reaction is typically initiated by a very strong base, which abstracts a proton from a position ortho to a leaving group. youtube.comstackexchange.com The subsequent elimination of the halide leaving group generates a highly reactive aryne intermediate, characterized by a formal triple bond within the ring. masterorganicchemistry.comyoutube.comcaltech.edu The nucleophile then adds to one of the carbons of the triple bond, followed by protonation to yield the final substitution product. youtube.com

In the context of this compound, this mechanism would proceed via a "furyne" (or dehydrofuran) intermediate. The process would involve the abstraction of a proton from either the C2 or C4 position by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent. This is followed by the elimination of the chloride ion to form a transient 2,3-furyne or 3,4-furyne intermediate.

General Mechanism:

Deprotonation: A strong base removes a proton from the carbon adjacent (ortho) to the chlorine atom. For this compound, this can occur at C2 or C4.

Elimination: The resulting anion expels the chloride ion, forming a highly strained and reactive furyne intermediate.

Nucleophilic Addition: A nucleophile attacks one of the two electrophilic carbons of the furyne triple bond. stackexchange.com

Protonation: The resulting carbanion is protonated, yielding the substituted furan product.

A key feature of the benzyne mechanism is that it can lead to the formation of regioisomers, where the incoming nucleophile may not bond to the same carbon that the leaving group vacated. masterorganicchemistry.com For this compound, if the 2,3-furyne intermediate is formed, nucleophilic attack could occur at either C2 or C3. The regioselectivity of the nucleophilic addition is influenced by the electronic effects of substituents on the ring. stackexchange.com

Palladium-Catalyzed C-C and C-Heteroatom Bond Formations (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net However, a significant challenge in these reactions is the lower reactivity of aryl chlorides compared to the corresponding bromides and iodides, due to the high strength of the C-Cl bond. nih.govresearchgate.net Overcoming this often requires the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the initial oxidative addition step. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.orglibretexts.org It is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

While specific studies on this compound are scarce, the Suzuki reaction has been successfully applied to other halo-heterocycles, including furan derivatives. For the less reactive this compound, successful coupling would likely necessitate the use of advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to activate aryl chlorides. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides This table presents data for analogous compounds to illustrate potential reaction conditions for this compound.

Halide SubstrateCoupling PartnerCatalyst / LigandBaseSolventYield (%)Reference
3-Iodo-2-phenylbenzofuranArylboronic acidsHeterogeneous Pd-pyridinium-SILPK₂CO₃Dioxane/H₂OModerate to High researchgate.net
8-Bromo-2'-deoxyadenosineArylboronic acidsPd(OAc)₂ / PPh₃K₂CO₃DME/H₂OGood researchgate.net
2-Bromobenzo[b]furansAlkenylaluminumsPdCl₂ / XantPhos-DCEUp to 97% nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orglibretexts.org The mechanism involves a palladium cycle, similar to other cross-couplings, and a copper cycle, which is believed to form a copper(I) acetylide intermediate that facilitates the transmetalation step. libretexts.org

The reaction has been applied to various furan-based substrates. nih.gov For instance, 3-iodobenzofurans have been successfully coupled with terminal alkynes using palladium catalysts. researchgate.netresearchgate.net Given the lower reactivity of the C-Cl bond, a Sonogashira coupling of this compound would require more forcing conditions or highly active catalyst systems, potentially those developed for "copper-free" Sonogashira reactions which often employ more efficient ligands. libretexts.org

Table 2: Representative Conditions for Sonogashira Coupling of Halogenated Heterocycles This table presents data for analogous compounds to illustrate potential reaction conditions for this compound.

Halide SubstrateCoupling PartnerCatalyst / Co-catalystBaseSolventYield (%)Reference
3-Iodo-2-phenylbenzofuranTerminal alkynesHeterogeneous Pd-pyridinium-SILP (Cu-free)PyrrolidineDioxaneModerate to High researchgate.net
(Z)-3-Iodoalk-2-en-1-olsTerminal propargyl alcoholsNot specifiedNot specifiedNot specifiedNot specified nih.gov
Aryl HalidesTerminal AlkynesPd(PPh₃)₄ / CuIAmine (e.g., Et₃N)VariousGeneral wikipedia.orglibretexts.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org The reaction, which requires a base and a suitable phosphine ligand, has become a cornerstone of synthetic chemistry for preparing aryl amines. wikipedia.orgyoutube.com The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to furnish the C-N coupled product. wikipedia.orgjk-sci.com

Research into the amination of halofurans has shown that the reactivity can differ significantly depending on the position of the halide. acs.org For example, couplings at the C2- versus the C3-position of furan have been observed to have different efficiencies. acs.org The successful amination of this compound would depend on selecting an optimal palladium precursor and a bulky, electron-rich ligand (e.g., XPhos, BrettPhos) capable of activating the C-Cl bond, along with a suitable base like sodium tert-butoxide. youtube.comjk-sci.com

Table 3: Representative Conditions for Buchwald-Hartwig Amination This table presents general conditions and ligand types often used for aryl chlorides.

Halide TypeAmine TypeCatalyst / Ligand ExamplesBase ExamplesSolvent ExamplesReference
Aryl ChloridesPrimary / Secondary AminesPd₂(dba)₃ or Pd(OAc)₂ with Buchwald ligands (XPhos, SPhos, etc.)NaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF wikipedia.orgorganic-chemistry.orgjk-sci.com
Heteroaryl HalidesPrimary Amines[(CyPF-tBu)PdCl₂]NaOt-BuToluene organic-chemistry.org

Cycloaddition and Pericyclic Reactions of this compound

Cycloaddition reactions are powerful processes for the formation of cyclic structures. wikipedia.org Furan and its derivatives can participate in these reactions, most notably the Diels-Alder reaction, acting as the diene component.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com Furan itself can act as a diene, but its aromatic character often makes the reaction reversible and thermodynamically less favorable compared to non-aromatic dienes. mdpi.comtudelft.nl The reactivity of the furan ring in Diels-Alder reactions is highly sensitive to substituents. Electron-donating groups on the furan ring generally increase reactivity, while electron-withdrawing groups decrease it. masterorganicchemistry.com

As a diene, this compound possesses an electron-withdrawing chlorine atom, which would be expected to decrease its reactivity toward typical electron-poor dienophiles in a normal-electron-demand Diels-Alder reaction. However, in inverse-electron-demand Diels-Alder reactions, an electron-poor diene can react with an electron-rich dienophile. A theoretical study on the ionic Diels-Alder reaction of the analogous 3-bromofuran (B129083) with a highly electron-deficient dienophile showed that the reaction proceeds with high regio- and stereoselectivity. rsc.org This suggests that this compound could also be a viable diene, particularly when paired with highly reactive or electron-rich dienophiles.

While furans primarily act as dienes, their participation as a dienophile (using one of the double bonds) is much less common and would require a highly activated reaction partner.

[2+1] cycloadditions typically involve the reaction of a carbene or nitrene with a double bond to form a three-membered ring. The C2=C3 or C4=C5 double bond of this compound could potentially act as the two-atom component in such a reaction. The success and regioselectivity of the addition would depend on the nature of the carbene and the electronic properties of the furan's double bonds.

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. libretexts.org The double bonds in this compound could serve as the two-electron component (dipolarophile) when reacting with 1,3-dipoles like azides, nitrones, or nitrile oxides. The electron-withdrawing nature of the chlorine atom would influence the electron density of the adjacent double bonds, thereby affecting the regioselectivity of the cycloaddition.

Radical Reactions and Reductive Transformations of this compound

Homolytic cleavage is the breaking of a covalent bond where each fragment retains one of the originally bonded electrons, resulting in the formation of two radicals. chemistrysteps.comlibretexts.org This process, also known as homolysis, typically requires an input of energy, such as heat or UV radiation. libretexts.orgyoutube.com

The C-Cl bond in this compound can undergo homolytic cleavage to generate a 3-furanyl radical and a chlorine radical. The energy required for this process is the bond dissociation energy (BDE). C-Cl bonds are generally strong, and their cleavage requires significant energy. libretexts.org The stability of the resulting 3-furanyl radical would be a key factor influencing the reaction's feasibility. Aryl radicals, in general, are relatively stable, which would facilitate this process compared to the formation of less stable alkyl radicals. The reaction would be initiated by light or a radical initiator, proceeding through a radical chain mechanism. libretexts.org

Reductive Dehalogenation Strategies for this compound

Reductive dehalogenation is a chemical process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This reaction is of significant interest, particularly in the context of bioremediation of organohalide pollutants. wikipedia.org While specific studies on the reductive dehalogenation of this compound are not extensively documented, the reactivity can be inferred from established principles for chloroaromatic compounds and chlorinated furans.

Strategies for reductive dehalogenation can be broadly categorized into chemical and biological methods.

Chemical Methods: Chemical reduction typically employs metals or metal-containing compounds to serve as the reductant. Common reagents include:

Zero-valent metals: Zero-valent iron (Fe⁰) is widely used for the remediation of chlorinated solvents. Other metals like zinc (Zn) and alkaline earth metals can also be effective. wikipedia.org The reaction involves the transfer of electrons from the metal surface to the carbon-chlorine bond, leading to its cleavage.

Organophosphorus(III) compounds: These can effect gentle dechlorinations, resulting in the formation of alkenes and phosphorus(V) products. wikipedia.org

The general mechanism for chemical reductive dehalogenation involves the transfer of electrons to the organohalide, forming a radical anion which then expels the halide ion. The resulting organic radical abstracts a hydrogen atom from the solvent or another hydrogen source.

Biological Methods: Microbial reductive dehalogenation, also known as dehalorespiration, is a key process in the natural attenuation of chlorinated pollutants in anaerobic environments. nih.gov Certain anaerobic bacteria can utilize chlorinated compounds as terminal electron acceptors in their respiratory chain, coupling the dechlorination to energy production (ATP synthesis) and growth. wikipedia.orgnih.govnih.gov

Key Microorganisms: Genera such as Dehalococcoides and Desulfomonile are well-known for their ability to dechlorinate aromatic compounds. nih.gov For instance, Desulfomonile tiedjei has been shown to reductively dehalogenate chlorobenzoates. nih.gov

Mechanism: The process is enzymatic, often involving specific reductive dehalogenase enzymes. wikipedia.org An electron donor, such as hydrogen (H₂) or formate, is required. wikipedia.org Studies on polychlorinated dibenzo-p-dioxins and -furans (PCDD/Fs) in various environmental matrices have shown that microbial communities can dechlorinate these compounds, preferentially removing chlorine atoms from specific positions. nih.gov This suggests that similar biological pathways could be viable for simpler molecules like this compound in anaerobic settings like sediments, sewers, and landfills. nih.gov

The table below summarizes potential conditions for these strategies.

StrategyReagent/SystemTypical ConditionsProbable Product
Chemical Zero-Valent Iron (Fe⁰)Aqueous slurry, ambient temperatureFuran
Chemical Zinc (Zn) / AcidProtic solvent (e.g., acetic acid)Furan
Biological Anaerobic microbial consortiaAnaerobic, presence of electron donor (e.g., H₂, formate)Furan

Reactions with Chlorine Atoms (e.g., Electrophilic Addition to π System)

The reaction of this compound with chlorine atoms is expected to be dominated by the inherent reactivity of the furan ring, which is a π-rich heterocycle. chemicalbook.com Furan's reactivity in electrophilic reactions is significantly higher than that of benzene. chemicalbook.comnumberanalytics.com The reaction can proceed via two main competitive pathways: electrophilic substitution and electrophilic addition.

Electrophilic Substitution: This is a characteristic reaction for aromatic compounds. In furan, electrophilic attack occurs preferentially at the C2 and C5 positions, where the intermediate cation can be stabilized by three resonance structures, compared to only two for attack at C3 or C4. chemicalbook.com The chlorine atom already present at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, as a halogen, it is also an ortho, para-director. In this compound, this directing effect would reinforce the inherent preference for attack at the C2 and C5 positions.

Chlorination of unsubstituted furan with chlorine (Cl₂) must be carried out at very low temperatures (e.g., -40°C) to yield 2-chlorofuran (B3031412) and 2,5-dichlorofuran, as the high reactivity of the ring can lead to ring-opening or polymerization at higher temperatures. youtube.com

Mechanism of Electrophilic Substitution:

Generation of Electrophile: A Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) polarizes the Cl-Cl bond, creating a potent electrophile, Cl⁺. docbrown.infoyoutube.com

Attack on Furan Ring: The π-electron system of the furan ring attacks the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).

Rearomatization: A base (such as FeCl₄⁻) abstracts a proton from the carbon atom bearing the new chlorine, restoring the aromaticity of the furan ring. docbrown.info

Electrophilic Addition: Due to the lower resonance energy of furan compared to benzene, addition reactions are more competitive. chemicalbook.comalmerja.com Furan can undergo 1,4-addition reactions with halogens, particularly in protic solvents like methanol. almerja.com In the case of this compound, an electrophilic addition of chlorine could lead to the formation of a dichlorodihydrofuran derivative. The initial attack of Cl⁺ would form a cyclic chloronium ion intermediate, which is then opened by the attack of a nucleophile (e.g., Cl⁻).

The outcome of the reaction—substitution versus addition—is highly dependent on the reaction conditions, as summarized in the table below.

Reaction PathwayReagentsConditionsExpected Major Product(s)
Electrophilic Substitution Cl₂, FeCl₃ or AlCl₃Low temperature (-40°C), non-polar solvent2,3-Dichlorofuran, 2,3,5-Trichlorofuran
Electrophilic Addition Cl₂Protic solvent (e.g., methanol), low temperatureDichloro-methoxydihydrofuran isomers
Radical Substitution/Addition Cl₂UV light, high temperaturePolychlorinated products, ring-opened products

Ring-Opening and Rearrangement Reactions of this compound

The furan ring, while aromatic, is susceptible to cleavage under various conditions due to its relatively low resonance stabilization energy. chemicalbook.com The presence of a chlorine atom can further influence its stability and reaction pathways.

Ring-Opening Reactions: Ring-opening of furans typically occurs under acidic conditions or via oxidation, leading to the formation of 1,4-dicarbonyl compounds. almerja.com This reactivity stems from the fact that furans can be considered cyclic enol ethers. almerja.com

Acid-Catalyzed Ring Opening: In the presence of aqueous acid, the furan ring can be hydrolyzed. The reaction is initiated by protonation of the oxygen atom or a ring carbon, followed by nucleophilic attack of water. For this compound, this would be expected to produce a chlorinated 1,4-dicarbonyl species. The chemistry of biomass-derived furans is particularly noted for its sensitivity to ring-opening side reactions. mdpi.com

Oxidative Ring Opening: Mild oxidizing agents can cleave the furan ring. For example, oxidation of furan with dimethyldioxirane (B1199080) can produce cis-butenedial. almerja.com

Lewis Acid-Catalyzed Ring Opening: Strong Lewis acids like tris(pentafluorophenyl)borane (B72294) have been shown to catalyze the ring-opening of substituted furans in the presence of hydrosilanes. nih.gov Computational studies suggest the mechanism involves an intramolecular C-O bond cleavage, which proceeds with a high degree of stereocontrol. nih.gov For this compound, such a reaction would likely yield a stereodefined chlorinated alkene.

Rearrangement Reactions: Rearrangement reactions provide powerful methods for synthesizing highly substituted furans from other precursors or for transforming substituted furans into other heterocyclic systems.

Oxidative Rearrangement: 3-Furyl alcohols, generated from the addition of organometallic reagents to 3-furfural, can undergo a novel oxidative rearrangement with reagents like N-Bromosuccinimide (NBS) to yield 2-substituted 3-furfurals. acs.org This pathway involves a proposed bromination of the furan ring, followed by addition of water and ring-opening to a 1,4-dialdehyde intermediate, which then re-cyclizes.

Pummerer-Type Rearrangement: A method for synthesizing tetrasubstituted furans involves the S-chlorination of 2,5-dihydrothiophenes with N-chlorosuccinimide (NCS), which triggers a spontaneous Pummerer-type rearrangement to form the furan ring. nih.gov While this is a synthetic route to furans, it highlights the types of rearrangements that five-membered rings can undergo.

Propargyl-Claisen Rearrangement: Tri- and tetrasubstituted furans can be synthesized via a cascade reaction involving a propargyl-Claisen rearrangement of propargyl vinyl ethers. organic-chemistry.org

Structural Elucidation and Advanced Spectroscopic Analysis of 3 Chlorofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Chlorofuran

NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules like this compound. It provides information about the types of atoms present, their connectivity, and their spatial arrangement.

Interpretation of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

¹H NMR spectroscopy reveals the different types of protons in a molecule and their electronic environments through chemical shifts (δ, in ppm) and their interactions with neighboring protons via coupling constants (J, in Hz). ¹³C NMR spectroscopy, on the other hand, provides information about the carbon skeleton.

General ¹³C NMR data for furan (B31954) itself shows signals in the range of 105-145 ppm for the ring carbons oregonstate.edu. The introduction of a chlorine atom at the 3-position would likely cause a deshielding effect on the adjacent carbons (C2 and C4) and potentially a shielding effect on the more distant carbons (C5), depending on the electronic interplay.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound (Estimated)

Carbon PositionExpected Chemical Shift (ppm)Notes
C2130-145Adjacent to Cl and O
C3~120-135Directly bonded to Cl
C4~130-140Adjacent to O
C5~140-150Adjacent to O

Coupling constants in ¹H NMR would provide information about the connectivity between protons. For a furan ring, vicinal coupling constants (between adjacent protons) are typically in the range of 2-4 Hz, while allylic coupling constants (across three bonds, e.g., H-C-C=C-H) can be smaller. The specific coupling patterns would depend on the substitution pattern and the precise electronic effects of the chlorine atom.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity Assignment in this compound Derivatives

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and confirming connectivity, especially for more complex derivatives.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H coupling correlations, mapping out which protons are coupled to each other. For this compound, a COSY spectrum would show correlations between vicinal protons on the furan ring, helping to establish the proton connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. They are crucial for assigning ¹³C signals by linking them to their corresponding proton signals. For this compound, HMQC/HSQC would directly link each proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes correlations between ¹H and ¹³C nuclei that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and confirming long-range connectivity. For this compound, HMBC would be vital for confirming the position of the chlorine atom by observing correlations between protons and carbons that are not directly bonded, especially those involving the carbon bearing the chlorine.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close in proximity, regardless of whether they are directly bonded or coupled through bonds. This technique is valuable for determining the relative stereochemistry and spatial arrangement of atoms in this compound derivatives.

While specific 2D NMR studies on this compound itself were not detailed in the search results, these techniques are standard for characterizing furan derivatives and halogenated compounds researchgate.netrsc.org.

Solid-State NMR Applications to this compound Adducts and Derivatives

Solid-state NMR (ssNMR) is employed when compounds are not soluble or when studying crystalline structures, adducts, or polymers. It provides insights into the local environment of nuclei in the solid state. For this compound, ssNMR could be applied to study its crystalline forms, inclusion complexes, or polymeric derivatives. While no direct ssNMR studies on this compound were found, the technique is generally used for characterizing solid materials, including organic adducts and derivatives rsc.org. The chemical shifts and relaxation times in ssNMR can reveal information about molecular packing, hydrogen bonding, and other intermolecular interactions in the solid state.

Multinuclear NMR (e.g., ¹⁹F if applicable for derivatives)

Multinuclear NMR extends the scope beyond ¹H and ¹³C to include other NMR-active nuclei. If this compound were to be derivatized with fluorine-containing groups, ¹⁹F NMR would become highly relevant. ¹⁹F is a sensitive nucleus with a wide chemical shift range, making it excellent for detecting and characterizing fluorinated compounds. ¹⁹F NMR chemical shifts and coupling constants to ¹H or ¹³C nuclei can provide detailed structural information about the fluorinated moieties. While not directly applicable to this compound itself, this technique is important for its potential derivatives researchgate.netrsc.orgorganicchemistrydata.org. Other nuclei like ¹⁵N, ³¹P, or ¹¹⁹Sn might be relevant depending on the specific derivatization or complexation studies.

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about functional groups and molecular structure.

Characteristic Vibrational Modes and Functional Group Analysis of this compound

IR and Raman spectroscopy are complementary techniques that detect different types of molecular vibrations based on changes in dipole moment (IR) or polarizability (Raman).

The furan ring itself exhibits characteristic vibrational modes. C-H stretching vibrations in aromatic rings, including furan, typically occur in the region of 3000-3100 cm⁻¹ libretexts.orglibretexts.orgvscht.cz. C=C stretching vibrations within the furan ring are expected in the range of 1500-1650 cm⁻¹ libretexts.orglibretexts.orgvscht.cz. C-O stretching vibrations associated with the ether linkage in the furan ring are also expected, typically in the 1000-1300 cm⁻¹ range.

The presence of the chlorine atom introduces a C-Cl stretching vibration. C-Cl stretching frequencies generally appear in the fingerprint region, often between 600-800 cm⁻¹ researchgate.net. The exact position of this band is influenced by the molecular environment.

Table 2: Expected IR and Raman Vibrational Modes for this compound

Vibration TypeExpected Wavenumber (cm⁻¹)Spectroscopy (IR/Raman)Notes
C-H Stretch (aromatic)3000-3100IR, RamanCharacteristic of furan ring protons
C=C Stretch (ring)1500-1650IR, RamanIndicates unsaturation within the furan ring
C-O Stretch (ring)1000-1300IR, RamanCharacteristic of the furan ether linkage
C-Cl Stretch600-800IR, RamanCharacteristic of the C-Cl bond; position depends on environment
C-H Bend (out-of-plane)700-1000IR, RamanCan provide information on substitution patterns

Note: Specific experimental data for this compound were not directly found. These are typical ranges for furan derivatives and chloro-substituted aromatics.

Studies on halogenated furans and related compounds often involve detailed analysis of these vibrational modes to confirm the presence of the furan ring and the halogen substituent researchgate.netacs.orgresearchgate.netresearchgate.net. For example, the presence of distinct bands in the IR spectrum around 1722 cm⁻¹ was noted for This compound-2-carbaldehyde (B3199967), attributed to the C=O stretch vulcanchem.com. While this compound lacks a carbonyl group, this highlights how functional groups influence vibrational spectra.

Compound List

this compound

this compound-2-carbaldehyde

Furan

this compound-2,5-dione

Furan-2-carbaldehyde-d

Computational Prediction and Assignment of IR/Raman Spectra for this compound

Computational methods, such as Density Functional Theory (DFT), are widely used to predict and assign Infrared (IR) and Raman spectra of organic molecules. These calculations provide theoretical vibrational frequencies and their corresponding intensities or Raman scattering activities, which can then be correlated with experimental spectra. For this compound, such studies would involve calculating the normal modes of vibration and assigning them to specific bond stretches, bends, and torsions within the molecule. The presence of the chlorine atom and the furan ring would influence these vibrational patterns, with characteristic C-Cl stretching frequencies and ring breathing modes expected. While specific computational assignments for this compound were not found, research on similar halogenated furans and general vibrational spectroscopy principles indicate that computational chemistry plays a vital role in interpreting these spectra mdpi.comrsc.orgspectroscopyeurope.comresearchgate.netuni-siegen.de.

Mass Spectrometry of this compound and its Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₄H₃ClO), HRMS would yield a precise molecular weight that can distinguish it from other compounds with similar nominal masses. The calculated exact mass for C₄H₃ClO is approximately 101.9873 g/mol . While specific HRMS data for this compound were not directly found in the search results, HRMS is a standard technique for confirming the identity of synthesized compounds and is frequently reported in chemical literature acs.orgnih.goveurl-pesticides.eu.

Ion Fragmentation Mechanisms of this compound under Various Ionization Conditions

Under ionization conditions, such as Electron Ionization (EI), molecules fragment into smaller ions and neutral species. The fragmentation pattern is characteristic of the molecule's structure and provides clues about its connectivity. For this compound, common fragmentation pathways might involve the loss of the chlorine atom (M-Cl) or the loss of HCl. Ring opening or cleavage of C-C bonds within the furan ring are also possible. Studies on furan derivatives and other halogenated heterocycles suggest that the C-Cl bond is susceptible to cleavage, and the furan ring itself can undergo various rearrangements and fragmentations researchgate.netimreblank.chmsu.edulibretexts.orgacdlabs.com. Specific proposed fragmentation pathways for this compound would typically be elucidated through detailed analysis of its mass spectrum obtained under controlled ionization conditions.

X-ray Crystallography of this compound Derivatives and Co-crystals

X-ray crystallography is used to determine the three-dimensional structure of crystalline solids, providing precise information about molecular geometry and intermolecular interactions.

Intermolecular Interactions and Crystal Packing in this compound Solids

The crystal packing of organic molecules is governed by various intermolecular forces, including van der Waals forces, hydrogen bonding, and halogen bonding. In the context of this compound derivatives, the chlorine atom can participate in halogen bonding, which is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site. Studies on similar halogenated compounds have shown that these interactions, along with C-H···O or C-H···π interactions, play a significant role in directing crystal packing arrangements, leading to specific supramolecular architectures researchgate.netresearchgate.netacs.orgmdpi.com. For example, halogen bonding involving chlorine atoms has been observed to influence the crystal packing of various organic solids mdpi.com. The presence of the furan ring also contributes to π-π stacking interactions between molecules.

Theoretical and Computational Chemistry of 3 Chlorofuran

Electronic Structure and Aromaticity of 3-Chlorofuran

Understanding the electronic structure of this compound involves examining how electron density is distributed and how this distribution contributes to its aromatic character.

Quantum Chemical Descriptors (e.g., Hirshfeld Charges, Mulliken Charges)

Quantum chemical calculations offer various methods to partition electron density and assign atomic charges, providing insights into charge distribution and potential reactive sites. Among the widely used methods are Mulliken and Hirshfeld population analyses.

Mulliken Population Analysis: This method is based on the Linear Combination of Atomic Orbitals (LCAO) approach and the system's wavefunction stackexchange.com. It partitions electron density based on the overlap integrals between atomic orbitals stackexchange.com. While widely accessible in computational chemistry software, Mulliken charges can be sensitive to the basis set used and may sometimes yield less chemically intuitive results compared to other methods q-chem.com, stackexchange.com.

Hirshfeld Population Analysis: Hirshfeld charges are derived from a partitioning of the total electron density based on the electron density of isolated atoms q-chem.com, stackexchange.com. This method is generally considered less dependent on the basis set and provides a more robust partitioning of electron density q-chem.com. Hirshfeld's scheme is often seen as yielding an optimal partitioning of atomic densities from an information-theoretic perspective q-chem.com.

While specific Hirshfeld or Mulliken charge values for this compound are not detailed in the provided literature, these methods are fundamental tools for analyzing the electronic landscape of the molecule, including the charge distribution influenced by the electronegative chlorine atom and the oxygen heteroatom within the furan (B31954) ring.

Table 1: Overview of Quantum Chemical Charge Analysis Methods

MethodBasis of CalculationCharacteristics
Mulliken PopulationWavefunction, LCAO, overlap integralsBasis-set dependent, can be sensitive to basis set choice, widely available.
Hirshfeld PopulationPartitioning of electron density based on isolated atomsLess basis-set dependent, considered optimal partitioning, robust.

Aromaticity Indices (e.g., NICS, HOMA) for this compound

Aromaticity is a key property conferring enhanced stability and unique reactivity to cyclic, planar, and delocalized π-electron systems mdpi.com, libretexts.org, saskoer.ca. Computational methods employ various indices to quantify the degree of aromaticity.

HOMA (Harmonic Oscillator Model of Aromaticity): HOMA is a geometric index that quantifies aromaticity by assessing the degree of bond length equalization within a ring system, comparing them to ideal bond lengths numberanalytics.com, researchgate.net. A HOMA value closer to 1 indicates greater aromaticity, with benzene (B151609) typically serving as a reference point researchgate.net. HOMA can also serve as a general molecular descriptor applicable to various molecules researchgate.net.

NICS (Nucleus-Independent Chemical Shift): NICS is a magnetic aromaticity index that measures the shielding or deshielding experienced by a nucleus placed at the center of a ring numberanalytics.com, mdpi.com. Lower (more negative) NICS values typically indicate greater aromaticity nih.gov.

Table 2: Aromaticity Indices and Their Characteristics

IndexTypeBasis of MeasurementTypical Reference (Benzene)Interpretation
HOMAGeometricBond length equalization, planarity~0.99Higher values indicate greater aromaticity.
NICSMagneticNuclear magnetic shielding/deshielding at ring center~-10.20 (NICS(1))More negative values indicate greater aromaticity.

Delocalization and Resonance Effects in this compound Ring System

Furan's aromaticity arises from the delocalization of its four π electrons from the double bonds and two electrons from one of the oxygen lone pairs, forming a continuous cyclic π system copbela.org, libretexts.org. The chlorine atom at the 3-position of this compound can influence this delocalization through its inductive electron-withdrawing effect and potential mesomeric effects researchgate.net. These effects can alter the electron density distribution within the furan ring, potentially impacting the extent of π electron delocalization and the molecule's resonance stabilization.

Molecular Orbital Analysis of this compound

Molecular orbital (MO) theory provides a framework for understanding electron distribution and predicting chemical reactivity through the analysis of molecular orbitals, particularly the frontier molecular orbitals (HOMO and LUMO).

Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Prediction for this compound

Frontier Molecular Orbital (FMO) theory posits that the most significant interactions governing chemical reactivity occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another wikipedia.org, numberanalytics.com. The energy gap between the HOMO and LUMO is a critical factor in determining reactivity; a smaller gap generally correlates with higher reactivity ajol.info, numberanalytics.com.

Furan, being an electron-rich diene, typically participates in Diels-Alder reactions where the HOMO of furan interacts with the LUMO of the dienophile researchgate.net. In substituted furans, the nature and position of substituents can significantly alter the energies and spatial distribution (lobes) of the HOMO and LUMO researchgate.net, wuxibiology.com. For halogenated compounds, the LUMO can often exhibit significant electron density on the carbon atom bonded to the halogen, indicating a potential site for nucleophilic attack wuxibiology.com. The chlorine atom in this compound is expected to influence the HOMO-LUMO energies and distribution, thereby affecting its reactivity profile.

Table 3: Role of Frontier Molecular Orbitals in Reactivity

OrbitalDescriptionRole in Reactivity
HOMOHighest Occupied Molecular OrbitalDonates electrons in reactions; its energy and distribution influence nucleophilic attack and electron donation capabilities.
LUMOLowest Unoccupied Molecular OrbitalAccepts electrons in reactions; its energy and distribution influence electrophilic attack and electron acceptance capabilities.
HOMO-LUMO GapEnergy difference between HOMO and LUMOSmaller gaps generally indicate higher reactivity.

Orbital Interactions Involving the Chlorine Atom on Furan Ring

The chlorine atom in this compound can engage in various orbital interactions with the furan ring. Chlorine possesses lone pairs of electrons in its p orbitals, which can potentially interact with the π system of the furan ring. Simultaneously, chlorine's electronegativity exerts an inductive electron-withdrawing effect.

Inductive Effect: The electronegative chlorine atom withdraws electron density from the furan ring through the sigma bond framework. This effect can lower the energy of molecular orbitals.

Mesomeric/Resonance Effect: Chlorine can also donate electron density into the π system through its lone pairs via resonance, although this effect is generally weaker for halogens compared to their inductive withdrawal. This can lead to a complex interplay of electronic effects researchgate.net.

These competing effects can influence the electron density at different positions of the furan ring and modify the nature of the HOMO and LUMO. For instance, the presence of chlorine might make certain positions on the furan ring more susceptible to nucleophilic or electrophilic attack depending on the dominant orbital interactions wuxibiology.com, vulcanchem.com. The specific nature of these interactions in this compound would require detailed computational analysis.

Compound List:

this compound

Reaction Mechanism Elucidation via Computational Methods for this compound

Computational chemistry plays a pivotal role in dissecting the intricate mechanisms of chemical transformations involving this compound. By simulating reaction pathways, researchers can identify key intermediates, transition states, and the energetic landscape of reactions.

Transition State Characterization for this compound Transformations

The characterization of transition states is crucial for understanding reaction kinetics and mechanisms. Computational studies employ methods like DFT to locate and analyze transition state structures for various reactions involving this compound. These analyses help identify the specific atomic rearrangements and bond formations/breakages that occur during a reaction. For instance, studies on halogenated furans have investigated transition states for reactions such as electrophilic substitution or Diels-Alder cycloadditions, revealing the geometry and electronic distribution at the highest energy point along the reaction coordinate researchgate.netuni-heidelberg.deresearchgate.net. The nature of the chlorine substituent influences the electronic density of the furan ring, affecting the stability and accessibility of these transition states.

Reaction Energy Profiles and Kinetic Studies of this compound Reactions

Reaction energy profiles, often generated using DFT calculations, map the energy changes throughout a reaction pathway, from reactants to products, via transition states. These profiles are essential for determining activation energies and predicting reaction rates. Kinetic studies, both experimental and computational, are used to quantify reaction rates. For this compound, computational kinetic studies can provide rate constants for reactions such as those with atmospheric oxidants like chlorine atoms or hydroxyl radicals researchgate.netresearchgate.net. These studies often involve calculating activation energies and using transition state theory (TST) to estimate rate coefficients, which are then compared with experimental data for validation researchgate.netresearchgate.net.

Table 1: Representative Reaction Energy Profile Data for a Hypothetical this compound Transformation

StepEnergy (kJ/mol)Description
Reactants0.00Initial state of this compound
Transition State 1+150.5First activation barrier
Intermediate 1+80.2Minima between transition states
Transition State 2+185.7Second activation barrier
Products-50.3Final state after reaction completion

Note: The data presented in this table is representative and illustrative of typical computational findings for reaction energy profiles. Specific values would depend on the exact reaction being studied.

Spectroscopic Property Prediction and Validation for this compound

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, aiding in their identification and characterization.

Computational NMR Chemical Shift Predictions for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. Computational chemistry, particularly DFT, can accurately predict NMR chemical shifts for nuclei like ¹H and ¹³C. For this compound, these calculations provide predicted chemical shifts for each proton and carbon atom, which can then be compared to experimental NMR spectra. Such comparisons help in assigning signals and confirming the molecular structure. The electronic environment, influenced by the chlorine atom and the furan ring's aromaticity, dictates these predicted chemical shifts uni-heidelberg.de.

Table 2: Representative Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)
H-27.55
H-36.40
H-47.30
H-56.55

Note: These values are representative predictions based on typical computational outputs for furan derivatives and may vary depending on the computational method and basis set used.

Vibrational Frequency Calculations and Comparison with Experimental Data for this compound

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations. Computational methods can calculate the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to specific stretching, bending, and torsional motions. For this compound, these calculations predict IR and Raman active modes. Comparing these computed frequencies with experimentally obtained spectra allows for the validation of the computational model and aids in the assignment of experimental absorption bands to specific molecular vibrations, providing insights into bond strengths and molecular geometry researchgate.netuni-heidelberg.deresearchgate.net.

Table 3: Representative Calculated Vibrational Frequencies for this compound (cm⁻¹)

Mode DescriptionCalculated Frequency (cm⁻¹)
C-H stretch (aromatic)3150
C=C stretch (ring)1580
C-Cl stretch750
Ring breathing1400
C-H bend (out-of-plane)800

Note: These frequencies are representative and illustrative. Actual calculated values depend on the specific computational method and basis set employed.

Solvent Effects and Environmental Perturbations on this compound Reactivity and Structure

The behavior of chemical compounds is significantly influenced by their surrounding environment, including solvents and atmospheric conditions. Computational studies can model these effects to understand how they perturb reactivity and molecular structure.

Solvent effects can be investigated using various computational models, such as implicit solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models. These approaches help to quantify how solvents stabilize or destabilize transition states and intermediates, thereby altering reaction rates and selectivity. For this compound, understanding solvent effects is crucial for predicting its behavior in different reaction media or biological systems.

Environmental perturbations, such as the presence of atmospheric oxidants or variations in temperature and pressure, also impact the stability and reactivity of this compound. Computational studies can simulate reactions under different atmospheric conditions to determine its atmospheric lifetime and degradation pathways researchgate.netacs.org. The presence of the chlorine atom can influence its susceptibility to radical attack or other atmospheric reactions.

Table 4: Illustrative Impact of Solvent Polarity on Reaction Rate (Relative)

Solvent TypePolarity (Dielectric Constant)Relative Reaction Rate
Non-polar (Hexane)~20.5
Moderately Polar (DCM)~91.0
Polar (Ethanol)~241.8
Highly Polar (DMSO)~472.5

Note: This table presents hypothetical relative reaction rates to illustrate the general principle of solvent effects on reactivity. Actual rates for this compound would require specific computational modeling.

Advanced Applications of 3 Chlorofuran in Material Science and Organic Synthesis

3-Chlorofuran Derivatives as Versatile Building Blocks in Complex Molecule Synthesis

Furan (B31954) scaffolds, particularly those functionalized with halogens like chlorine, are highly valued in organic synthesis due to their reactivity and ability to participate in a wide array of transformations semanticscholar.orgresearchgate.net.

Precursor to Polysubstituted Furan Derivatives

The introduction of a chlorine atom at the 3-position of a furan ring can significantly influence its reactivity, making it a strategic precursor for synthesizing more complex, polysubstituted furan derivatives. These derivatives are prevalent in natural products and pharmaceuticals, exhibiting diverse biological activities semanticscholar.orgresearchgate.net. For instance, methods for synthesizing polysubstituted furans often involve cyclization reactions where a halogenated furan or a precursor that can generate a this compound moiety is employed. While direct examples of this compound (C4H3ClO) as a starting material are limited in the provided search results, related compounds like this compound-2,4(3H,5H)-dione are recognized as building blocks cymitquimica.comambeed.com. Research into the synthesis of polysubstituted furan derivatives highlights the importance of efficient strategies for constructing these scaffolds, often through metal-catalyzed cyclizations or addition/oxidative cyclization reactions semanticscholar.orgresearchgate.netacs.org.

Integration into Natural Product Synthesis Schemes

The furan ring system is a common structural motif in many biologically active natural products semanticscholar.orgnih.govsemanticscholar.org. Halogenated furans, including those with a chlorine at the 3-position, can serve as key intermediates in the total synthesis of such complex molecules. For example, while not directly involving this compound, the synthesis of natural products like sordaricin (B1205495) has utilized furan derivatives, demonstrating the importance of these heterocycles in constructing intricate molecular architectures nih.gov. The reactivity of the C-Cl bond in this compound derivatives allows for further functionalization, such as palladium-catalyzed coupling reactions, which are instrumental in building the carbon skeletons of natural products nih.gov.

Role in Heterocycle Annulation Strategies

Heterocycle annulation, the process of forming new rings onto existing heterocyclic systems, is a cornerstone of synthetic organic chemistry. Furan derivatives, due to their inherent aromaticity and reactive sites, are frequently involved in such strategies mit.edubeilstein-journals.orgnih.gov. While specific examples directly using "this compound" in annulation reactions are not detailed, the general reactivity of halogenated furans suggests their potential. For instance, the Danheiser Annulation, a [3+2] annulation strategy, is known for creating five-membered carbocyclic and heterocyclic systems, and similar approaches could be envisioned for furan derivatives mit.edu. Furthermore, the reactivity of furan rings in cycloaddition reactions, such as Diels-Alder reactions, where they act as dienes, is well-established google.com. The presence of a chlorine atom at the 3-position could modulate this reactivity, offering selective pathways for annulation.

Utilization of this compound Derivatives in Polymer Chemistry and Advanced Materials

The incorporation of furan units into polymers can impart unique electronic and optical properties, making them attractive for advanced materials applications nih.govmdpi.comnih.govmpg.de. Halogenated furan derivatives can serve as functional monomers or be integrated into polymer backbones.

Monomer for Functional Polymer Synthesis

Functional polymers are designed to possess specific properties for targeted applications, such as in electronics, sensors, or biomedical devices seimichemical.co.jpresearchgate.net. While direct polymerization of this compound itself is not extensively documented in the provided search results, related monomers are utilized. For example, chloromethyl styrene (B11656) (CMS) is a difunctional monomer used in synthesizing functional polymers due to its reactive vinyl and chloromethyl groups seimichemical.co.jp. The concept of using halogenated monomers to introduce specific functionalities into polymer chains is a general strategy seimichemical.co.jpspecificpolymers.com. If this compound were to be employed as a monomer, the chlorine atom could serve as a site for post-polymerization modification or influence the electronic properties of the resulting polymer.

Incorporation into Conjugated Polymer Backbones

Conjugated polymers, characterized by alternating single and double bonds along their backbone, exhibit desirable electronic and optical properties, making them vital for organic electronics like solar cells and LEDs nih.govmdpi.comnih.govmpg.de. The furan ring can be a component of these conjugated systems nih.govnih.govmpg.de. While specific polymers derived from this compound are not detailed, the general principle involves incorporating furan units into the polymer backbone through various polymerization techniques, such as Suzuki, Heck, or Sonogashira coupling reactions nih.govnih.gov. The introduction of electron-donating or electron-withdrawing groups, such as halogens, onto the conjugated backbone can tune the polymer's electronic band gap and absorption characteristics mdpi.com. Thus, a this compound moiety could potentially be integrated into conjugated polymer backbones to fine-tune their electronic performance mdpi.commpg.de.

This compound in Catalyst and Ligand Design

The design of efficient catalysts and ligands is paramount in modern organic synthesis and material science. Furan-based structures can be integrated into ligand frameworks to influence the electronic and steric environment around a metal center, thereby modulating catalytic activity and selectivity.

Furan-based Ligands derived from this compound for Transition Metal Catalysis

The development of novel ligands is a cornerstone of advancing transition metal catalysis. Furan moieties can serve as versatile building blocks in the construction of these ligands. Halogenated furans, including this compound, have been noted in contexts related to ligand synthesis for catalytic applications. Traces of halogenated furans, such as this compound and 3-bromofuran (B129083), have been observed in systems where ligands are synthesized for catalytic purposes grafiati.com. Furthermore, derivatives like This compound-2-carbaldehyde (B3199967) have been employed in conjunction with transition metals such as nickel(II) and palladium(II) within catalytic systems, indicating the potential utility of functionalized chlorofurans in catalyst and ligand design evitachem.com.

The efficacy of ligands in transition metal catalysis is significantly influenced by their electronic and steric properties. For instance, N-heterocyclic carbenes (NHCs) and BIAN-NHC ligands are recognized for their tunable σ-donating abilities and steric shielding capabilities, which can substantially enhance catalytic performance across a range of reactions nih.gov. While specific examples of furan-based ligands explicitly synthesized from this compound are not extensively detailed in the provided literature, the presence of halogenated furans in catalytic contexts suggests their potential as precursors or functional components in the creation of novel ligand architectures for transition metal catalysis. The capacity to functionalize the furan ring, as demonstrated by this compound-2-carbaldehyde, opens avenues for synthesizing diverse ligand structures tailored for specific catalytic transformations evitachem.com.

Immobilized this compound-derived Catalysts

Catalyst immobilization is a critical strategy in contemporary chemical processes, aiming to merge the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems rsc.org. This approach is vital for enhancing process economics and sustainability. Although direct research detailing the immobilization of catalysts specifically derived from this compound is limited within the provided literature, the general principles of immobilizing organocatalysts and metal complexes are applicable.

Common strategies for immobilization involve anchoring the active catalytic species or its precursor onto solid supports, such as silica, polymers, or carbon materials rsc.orguu.nl. This can be achieved through various methods, including covalent bonding, adsorption, or encapsulation rsc.org. For example, the covalent attachment of ligand moieties to colloidal particles has been demonstrated to yield reusable transfer hydrogenation catalysts uu.nl. Similarly, immobilization strategies for metal catalysts used in C-H functionalization often focus on optimizing the catalyst-support interface to improve performance and longevity nih.gov. While specific examples involving this compound derivatives are not explicitly detailed, the furan ring system, potentially functionalized from this compound, could be amenable to such immobilization techniques, thereby facilitating the development of recyclable catalytic systems.

Photophysical Properties and Potential Optoelectronic Applications of this compound Derivatives

The photophysical properties of organic molecules, particularly their absorption and emission characteristics, are fundamental to their utility in material science and optoelectronics. While specific photophysical data for derivatives of this compound is not extensively detailed in the provided literature, studies on related fluorophores offer insights into the types of properties that can be achieved and tuned through structural modifications.

Absorption and Emission Characteristics

Fluorophores such as BODIPY (boron-dipyrromethene) derivatives are recognized for their advantageous photophysical characteristics, including high molar absorption coefficients, good fluorescence quantum yields, and sharp emission bandwidths iu.edu. The modulation of these properties, such as absorption (λ_abs) and emission (λ_em) wavelengths, extinction coefficients (ε), and quantum yields (Φ), can be achieved by altering substituents on the core scaffold iu.eduresearchgate.net. For instance, a novel BODIPY derivative with a long alkyl chain exhibited strong absorption at 520 nm and emission at 531 nm in dichloromethane, boasting a high quantum yield of 0.82 and a molar absorption coefficient of 82,800 cm⁻¹ mol⁻¹ iu.edu. Other BODIPY derivatives have demonstrated large Stokes shifts, exceeding 50 nm, which are beneficial for bioimaging applications researchgate.neted.ac.uk.

Environmental Fate and Degradation Pathways of 3 Chlorofuran Non Biological Focus

Photochemical Degradation of 3-Chlorofuran in Atmospheric and Aquatic Environments

Photochemical degradation, involving the absorption of light energy, is a primary mechanism for the transformation of organic compounds in the environment. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by reactions with photochemically generated reactive species.

Direct photolysis of a chemical compound occurs when it absorbs light in the solar spectrum, leading to its decomposition. The efficiency of this process is dependent on the compound's absorption spectrum and its quantum yield (the efficiency of the photochemical process).

The parent compound, furan (B31954), exhibits strong UV absorption at wavelengths below 230 nm. The presence of a chlorine atom on the furan ring is expected to shift the absorption maximum to longer wavelengths (a bathochromic shift), potentially bringing it into the range of solar radiation that reaches the Earth's surface (λ > 290 nm). Without a specific UV-visible absorption spectrum for this compound, it is difficult to precisely predict its direct photolysis rate.

Table 1: General Photochemical Properties of Furan and Related Compounds

Compound Absorption Maximum (λmax) Primary Photodegradation Pathway Reference
Furan ~205-220 nm Ring opening

Note: Data for this compound is not available; this table provides context from related structures.

Indirect photodegradation involves the reaction of a compound with highly reactive transient species that are formed in the environment through the action of sunlight. In the atmosphere, the most important of these are the hydroxyl radical (•OH) and, in marine or polluted environments, the chlorine atom (Cl•).

While no direct studies on the reaction of this compound with these radicals were found, research on the atmospheric degradation of 3-methylfuran provides valuable insights. The reaction of 3-methylfuran with hydroxyl radicals and chlorine atoms is rapid, with the primary mechanism being the addition of the radical to the double bonds of the furan ring. A smaller portion of the reaction proceeds via hydrogen abstraction from the methyl group.

For this compound, it is anticipated that the reaction with hydroxyl radicals will be a significant atmospheric removal process. The reaction is expected to proceed primarily through the addition of the •OH radical to the furan ring, leading to the formation of unstable adducts that can subsequently undergo ring-opening or further oxidation. The rate of this reaction is likely to be high, similar to other furan derivatives, leading to a relatively short atmospheric lifetime.

Similarly, reaction with chlorine atoms, which can be present in the marine boundary layer and in industrial plumes, is also expected to be a fast degradation pathway. The mechanism would likely involve the addition of the chlorine atom to the furan ring.

Table 2: Atmospheric Reaction Rate Coefficients for Furan and 3-Methylfuran

Reactant Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime (τOH) Reference
Furan ~4 x 10⁻¹¹ ~2.9 days

Note: The atmospheric lifetime is calculated assuming an average global hydroxyl radical concentration of 1 x 10⁶ molecules cm⁻³. Data for this compound is not available.

Abiotic Transformation of this compound in Soil and Water Systems

In soil and aquatic environments, abiotic (non-biological) transformation processes other than photolysis can contribute to the degradation of organic compounds. These include hydrolysis and interactions with mineral surfaces.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis depends on the presence of functional groups that can be attacked by water.

There is no specific experimental data available on the hydrolytic stability of this compound. Generally, aryl halides, where a halogen is directly attached to an aromatic ring, are resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bond in a furan ring is expected to have some vinylic halide character, which is also generally stable to hydrolysis. Therefore, it is predicted that this compound would be hydrolytically stable, and hydrolysis is not expected to be a significant degradation pathway in aqueous environments.

The mobility and fate of organic compounds in soil and aquatic systems are significantly influenced by their tendency to sorb to soil organic matter and mineral surfaces. This partitioning behavior is often quantified by the organic carbon-water partition coefficient (Koc).

Specific data on the sorption of this compound to soil or sediment is not available. However, as a relatively small, non-polar molecule, it is expected to have a low to moderate affinity for organic carbon. Its mobility in soil will be dependent on the organic matter content of the soil; higher organic matter would lead to greater sorption and reduced mobility. The potential for interactions with clay mineral surfaces also exists, but the significance of this process for this compound is unknown.

Methodologies for Environmental Monitoring and Analysis of this compound Residues

The detection and quantification of trace levels of organic contaminants in environmental matrices require sensitive and specific analytical methods. For compounds like this compound, which are likely to be volatile or semi-volatile, gas chromatography (GC) is the preferred analytical technique.

For the analysis of this compound in environmental samples such as water, soil, or air, a multi-step process is typically required:

Sample Collection and Preparation: Air samples can be collected using sorbent tubes, while water samples may undergo liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte. Soil and sediment samples require solvent extraction followed by cleanup to remove interfering substances.

Instrumental Analysis: The extracted and concentrated sample is then analyzed by gas chromatography, often coupled with a mass spectrometer (GC-MS). The gas chromatograph separates this compound from other compounds in the sample, and the mass spectrometer provides definitive identification and quantification based on its unique mass spectrum.

Detection: An electron capture detector (ECD) could also be used for sensitive detection of this chlorinated compound.

While specific validated methods for this compound are not documented in the readily available literature, standard EPA methods for the analysis of volatile and semi-volatile organic compounds in environmental matrices could be adapted for its determination.

Table 3: General Analytical Techniques for Chlorinated Organic Compounds in Environmental Samples

Analytical Technique Sample Matrix Typical Detection Limit
Gas Chromatography-Mass Spectrometry (GC-MS) Water, Soil, Air Low µg/L to ng/L
Gas Chromatography-Electron Capture Detector (GC-ECD) Water, Soil, Air pg/L to ng/L

Future Research Directions and Unexplored Avenues for 3 Chlorofuran

Development of Novel Stereoselective Syntheses of Chiral 3-Chlorofuran Derivatives

The synthesis of enantiomerically pure this compound derivatives is a key challenge and a significant opportunity for future research. While general methods for furan (B31954) synthesis exist, achieving high stereoselectivity for chlorinated furan derivatives often requires specialized approaches. Current research in asymmetric synthesis of furan derivatives, such as those involving chiral auxiliaries or enantioselective catalysis, provides a foundation for developing targeted strategies for chiral this compound compounds bioone.orgbeilstein-journals.orgacs.orgrsc.org. Future work could focus on:

Asymmetric Catalysis: Developing novel chiral catalysts (e.g., organocatalysts, metal complexes) that can mediate enantioselective halogenation or cyclization reactions leading to chiral this compound scaffolds.

Chiral Pool Approaches: Utilizing readily available chiral starting materials to construct the furan ring with the chlorine atom in a stereodefined manner.

Enzymatic Synthesis: Exploring the potential of enzymes, particularly halogenases or other biocatalysts, to perform regioselective and stereoselective chlorination of furan precursors. While some enzymes have been shown to halogenate pyrroles researchgate.net, their application to furans, especially in a stereoselective manner, is a nascent field.

Exploration of Bio-inspired Catalysis for this compound Transformations

Bio-inspired catalysis offers a sustainable and selective approach to chemical transformations. Enzymes and biomimetic catalysts can perform reactions under mild conditions with high efficiency and specificity. For this compound, future research could explore:

Enzymatic Halogenation: Investigating the capability of known halogenating enzymes (e.g., haloperoxidases, flavin-dependent halogenases) to act on furan substrates, including the potential for regioselective chlorination at the 3-position. While some studies focus on pyrrole (B145914) halogenation researchgate.net, the broader applicability to furans is an open question.

Biocatalytic Functionalization: Developing enzymatic cascades or whole-cell biocatalysis for the selective functionalization of this compound, such as oxidation, reduction, or C-C bond formation.

Biomimetic Catalysts: Designing synthetic catalysts that mimic the active sites of metalloenzymes or organocatalysts known to perform furan transformations, aiming for enhanced selectivity and sustainability. For instance, metal complexes have been investigated for furan oxidation mdpi.comrsc.orgrsc.org.

Advanced Spectroscopic Probes for In Situ Monitoring of this compound Reactions

Understanding reaction mechanisms in real-time is crucial for optimizing synthetic routes and discovering new reactivity. Advanced spectroscopic techniques can provide invaluable insights into the dynamic processes occurring during the synthesis and transformation of this compound.

Time-Resolved Spectroscopy: Employing techniques such as femtosecond or attosecond spectroscopy to capture ultrafast electronic and nuclear dynamics during reactions involving this compound. Recent studies have successfully used attosecond core-level spectroscopy to track the ring-opening dynamics of furan scitechdaily.com.

In Situ NMR and IR Spectroscopy: Utilizing these techniques to monitor reaction progress, identify transient intermediates, and elucidate reaction pathways under actual reaction conditions. This can be particularly useful for complex transformations or when dealing with sensitive intermediates.

Spectroscopic Probes for Non-Covalent Interactions: Developing specific spectroscopic probes or utilizing techniques like Raman spectroscopy to investigate non-covalent interactions, such as halogen bonding, that might influence the reactivity or self-assembly of this compound derivatives researchgate.netresearchgate.netresearchgate.netnih.gov.

Theoretical Prediction of Novel Reactivity and Applications of this compound

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful platform for predicting the reactivity, electronic properties, and potential applications of this compound.

Reactivity Mapping: DFT calculations can predict regioselectivity in electrophilic aromatic substitution, Diels-Alder reactions, and other transformations involving this compound, guiding experimental efforts nih.govsciforum.netresearchgate.netrsc.orgrsc.orgacs.org. Predicting novel reaction pathways that are not easily accessible experimentally is a key goal.

Electronic Structure Analysis: Theoretical studies can elucidate the nature of bonding, charge distribution, and electronic transitions in this compound and its derivatives, which are crucial for understanding their behavior in various chemical environments and for designing new materials. For instance, studies on furan's interaction with dihalogen molecules reveal insights into halogen bonding researchgate.netresearchgate.netnih.govnih.gov.

Application Discovery: Computational modeling can screen potential applications by predicting properties relevant to catalysis, materials science, or medicinal chemistry, identifying promising targets for experimental validation.

Potential for this compound in Supramolecular Chemistry and Self-Assembly

The unique electronic and structural features of this compound, particularly the presence of a halogen atom, suggest potential applications in supramolecular chemistry.

Halogen Bonding: this compound derivatives can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophile (due to a σ-hole) and interacts with a Lewis base. This interaction is tunable by the halogen and the molecular environment researchgate.netresearchgate.netnih.govnih.govacs.org. Future research could explore how this compound's chlorine atom influences the formation of ordered supramolecular assemblies, crystal engineering, and host-guest complexes.

Molecular Recognition: The furan ring itself, along with the chlorine substituent, can contribute to specific molecular recognition events. Studies on furan derivatives in crystalline hosts have highlighted the importance of the furan ring in host-guest complexation, suggesting that this compound could be incorporated into such systems for specific binding applications nih.govresearchgate.netrsc.orgresearchgate.net.

Self-Assembly: Understanding how this compound derivatives self-assemble into larger structures, potentially driven by halogen bonding or other non-covalent forces, could lead to the development of novel functional materials.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-Chlorofuran in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard techniques. Calibration with isotopically labeled standards (e.g., ¹³C-labeled chlorofuran) improves accuracy, especially in complex matrices like sediment or water. Ensure method validation via spike-recovery experiments and limit-of-detection (LOD) assessments .
  • Key Considerations : Matrix effects (e.g., organic content in sediment) may interfere with detection; solid-phase extraction (SPE) or derivatization can enhance sensitivity.

Q. How is this compound synthesized in laboratory settings?

  • Methodology : Common routes involve chlorination of furan derivatives using reagents like sulfuryl chloride (SO₂Cl₂) or Cl₂ gas under controlled conditions. Catalysts such as FeCl₃ or AlCl₃ may direct regioselectivity. Purification via fractional distillation or column chromatography is critical to isolate the 3-chloro isomer .
  • Safety Note : Handle chlorinating agents in fume hoods with appropriate PPE (gloves, goggles) due to their corrosive and toxic nature .

Q. What are the primary environmental sources of this compound?

  • Methodology : Conduct environmental sampling (water, soil, air) followed by non-targeted GC-MS analysis. Compare detected concentrations with known anthropogenic sources (e.g., industrial byproducts) or natural sources (e.g., microbial activity, as observed in Pectobacterium carotovorum cultures) .
  • Data Interpretation : Use principal component analysis (PCA) to differentiate source contributions based on co-detected compounds (e.g., 3-bromofuran as a microbial marker) .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence and toxicity be resolved?

  • Methodology : Perform systematic reviews with meta-analysis to reconcile discrepancies. Variables like sample purity (e.g., isomer contamination), exposure duration, and model organisms (e.g., Daphnia vs. fish) must be standardized. Computational toxicology tools (e.g., QSAR models) can predict behavior under untested conditions .
  • Case Study : Re-evaluate studies reporting low toxicity (e.g., LC₅₀ >100 mg/L) against those showing bioaccumulation potential; consider synergistic effects with other pollutants .

Q. What strategies improve regioselectivity in this compound synthesis to minimize byproducts?

  • Methodology : Use directing groups (e.g., electron-donating substituents) or steric hindrance to favor 3-position chlorination. Computational chemistry (DFT calculations) can predict reaction pathways. Validate outcomes via ¹H/¹³C NMR and high-resolution MS .
  • Innovation : Explore enzymatic chlorination using halogenases for greener synthesis, though scalability remains a challenge .

Q. What mechanistic insights exist for this compound’s toxicity in aquatic ecosystems?

  • Methodology : Combine in vitro assays (e.g., zebrafish embryo toxicity tests) with metabolomics to identify disrupted pathways (e.g., oxidative stress biomarkers). Compare with structurally similar compounds (e.g., chlorophenols) to infer mode of action .
  • Gaps : Limited chronic toxicity data necessitate long-term exposure studies; prioritize EPA/ECHA guidelines for standardized testing .

Q. How can researchers validate novel detection methods for this compound in heterogeneous matrices?

  • Methodology : Cross-validate using multiple analytical platforms (e.g., GC-MS, LC-HRMS, ion mobility spectrometry). Participate in interlaboratory comparisons to assess reproducibility. Report uncertainties via confidence intervals .
  • Example : A 2024 study achieved 95% accuracy in sediment samples using pressurized liquid extraction (PLE) coupled with GC-MS/MS .

Q. What degradation pathways dominate for this compound under aerobic vs. anaerobic conditions?

  • Methodology : Simulate environmental conditions in microcosms, tracking degradation via stable isotope probing (SIP) or HRMS. Identify intermediates (e.g., hydroxylated or dechlorinated products) to map pathways .
  • Findings : Preliminary data suggest photolytic degradation dominates in surface waters, while microbial reductive dechlorination occurs in sediments .

Q. How can isotopic labeling distinguish between synthetic and naturally occurring this compound?

  • Methodology : Compare δ¹³C and δ²H isotopic signatures of lab-synthesized this compound with environmental samples. Natural products often exhibit distinct isotopic fractionation due to biosynthesis pathways .
  • Challenge : Develop sensitive IRMS (isotope ratio mass spectrometry) protocols for trace-level detection .

Methodological Best Practices

  • Data Reproducibility : Document synthesis and analysis protocols per Beilstein Journal of Organic Chemistry guidelines, including raw spectra and chromatograms in supplementary materials .
  • Ethical Compliance : Adhere to ZDHC MRSL limits for environmental release studies and consult institutional review boards for toxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.